Regioisomeric Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is built on the 1,3,4-oxadiazole regioisomeric core. A systematic analysis of matched molecular pairs within the AstraZeneca compound collection has demonstrated that the 1,3,4-oxadiazole isomer consistently shows an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Log D of 1,3,4-oxadiazole isomer |
| Comparator Or Baseline | Log D of matched 1,2,4-oxadiazole isomer |
| Quantified Difference | One order of magnitude lower log D for the 1,3,4-oxadiazole isomer. |
| Conditions | Systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection. |
Why This Matters
Lower log D enhances aqueous solubility and reduces non-specific binding, which are critical factors in improving pharmacokinetic profiles and minimizing off-target effects in early-stage drug discovery [1].
- [1] Boström J, Hogner A, Llinàs A, et al. Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. 2012;55(5):1817-1830. DOI: 10.1021/jm2013248 View Source
